molecular formula C10H8Cl3N3 B2516326 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-32-5

4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B2516326
CAS No.: 895929-32-5
M. Wt: 276.55
InChI Key: IZDKEPIVUDOZJJ-UHFFFAOYSA-N
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Description

4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 4-chloro group and a 2,4-dichlorobenzyl group, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloro-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl and pyrazole rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole
  • N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-(3-nitrophenyl)thiourea

Uniqueness

4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring and the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3/c11-7-2-1-6(8(12)3-7)4-16-5-9(13)10(14)15-16/h1-3,5H,4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDKEPIVUDOZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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